1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5-amine
Descripción
1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 3-aminophenyl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring. Pyrazole amines are widely studied for their versatility in medicinal chemistry, particularly as scaffolds for kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. For example, 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 40401-41-0) is synthesized via refluxing 3-chlorophenylhydrazine hydrochloride with 3-aminocrotonitrile in HCl .
Propiedades
Número CAS |
105602-20-8 |
|---|---|
Fórmula molecular |
C10H12N4 |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-(3-aminophenyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-7-5-10(12)14(13-7)9-4-2-3-8(11)6-9/h2-6H,11-12H2,1H3 |
Clave InChI |
VSHQQFPDBBHFIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)N)C2=CC=CC(=C2)N |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Electronic Variations
The target compound’s 3-aminophenyl group distinguishes it from other derivatives with halogenated or alkylated aryl substituents. Key analogs include:
Key Observations:
Q & A
Q. What are the optimal synthetic routes for 1-(3-Aminophenyl)-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves condensation reactions between substituted hydrazines and β-diketones or equivalents. For example, a common method for analogous compounds (e.g., 1-(3-chlorophenyl)-5-methylpyrazol-3-amine) involves reacting 3-chlorophenylhydrazine with 3-methyl-2-butanone under acidic conditions . Key optimization parameters include:
- Catalyst selection : Acidic catalysts (e.g., HCl, H₂SO₄) improve cyclization efficiency.
- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation.
- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction rates.
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group at position 3, aminophenyl at position 1).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₁₀H₁₂N₄).
- IR spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N stretch) confirm amine and pyrazole ring functionalities .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and packing (if crystalline) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives like this compound?
Discrepancies in biological data (e.g., variable enzyme inhibition or cytotoxicity) may arise from:
- Structural analogs : Subtle substituent changes (e.g., chloro vs. amino groups) drastically alter interactions. For example, 1-(3-chlorophenyl) analogs show higher anticancer activity than fluorinated variants .
- Assay conditions : Variations in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration) affect results. Standardized protocols (e.g., NIH/NCATS guidelines) are recommended .
- Computational validation : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs, reconciling experimental data .
Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions. For example, the aminophenyl group may improve water solubility but reduce blood-brain barrier penetration .
- QSAR modeling : Correlate structural features (e.g., Hammett constants of substituents) with bioactivity. Methyl groups at position 3 often enhance metabolic stability .
- Dynamic simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) evaluate binding stability in biological targets .
Q. What experimental approaches characterize the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to receptors like serotonin transporters .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions.
- Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution, as seen in studies of similar pyrazole-based kinase inhibitors .
Methodological Considerations
Q. How should researchers address challenges in crystallizing this compound for structural studies?
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